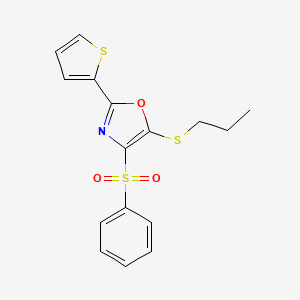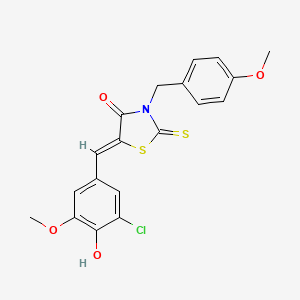![molecular formula C18H22O4 B4964949 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug (PED).
Mecanismo De Acción
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene exerts its effects through the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. By activating PPARδ, this compound enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance performance, improved lipid metabolism, reduced inflammation, and enhanced glucose uptake. In animal models, this compound has been found to increase running endurance by up to 70%, which is attributed to its ability to enhance fatty acid oxidation and improve oxygen utilization. In humans, this compound has been shown to increase HDL cholesterol levels and reduce triglyceride levels, indicating its potential as a lipid-lowering agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its ability to modulate PPARδ activity, which is involved in many physiological processes. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, this compound has some limitations, including its potential to cause liver toxicity and the lack of long-term safety data in humans.
Direcciones Futuras
There are several future directions for research on 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, including investigating its potential as a treatment for metabolic disorders, cardiovascular diseases, and cancer. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans. Furthermore, the development of novel PPARδ agonists with improved selectivity and potency is an area of active research.
Métodos De Síntesis
The synthesis of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-chlorobutyryl chloride with 3-methoxyphenol to form 4-(3-methoxyphenoxy)butyryl chloride, which is then reacted with 1-methoxy-2-hydroxybenzene to yield this compound. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. In animal models, this compound has been shown to improve insulin sensitivity, reduce body weight and fat mass, and increase HDL cholesterol levels. In humans, this compound has been investigated for its ability to improve lipid profiles, reduce inflammation, and enhance exercise capacity.
Propiedades
IUPAC Name |
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-8-7-9-16(14-15)21-12-5-6-13-22-18-11-4-3-10-17(18)20-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTITGLOOUHZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)
![methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)
![2-(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4964880.png)

![1-[6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4964897.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4964901.png)
![11-(2,3-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964917.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B4964919.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4964929.png)

![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)

